molecular formula C7H14BrN B10863083 2-(Bromomethyl)-1-ethylpyrrolidine

2-(Bromomethyl)-1-ethylpyrrolidine

Cat. No.: B10863083
M. Wt: 192.10 g/mol
InChI Key: BMQQSZWVVDHBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-1-ethylpyrrolidine (C₇H₁₄BrN) is a brominated heterocyclic compound featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and a bromomethyl group at the 2-position. The bromomethyl group enhances its reactivity as an alkylating agent, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules.

Properties

IUPAC Name

2-(bromomethyl)-1-ethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c1-2-9-5-3-4-7(9)6-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQQSZWVVDHBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-ethylpyrrolidine typically involves the bromination of 1-ethylpyrrolidine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of 2-(Bromomethyl)-1-ethylpyrrolidine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is conducted under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1-ethylpyrrolidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and ketones.

    Reduction: The major product is 1-ethylpyrrolidine.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-ethylpyrrolidine involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction leads to the formation of various substituted products. The compound can also participate in radical reactions, where the bromomethyl group acts as a radical initiator .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Applications Analytical Methods References
2-(Bromomethyl)-1-ethylpyrrolidine C₇H₁₄BrN Aliphatic bromomethyl on pyrrolidine Alkylating agent, pharmaceutical intermediate Not specified
2-(Aminomethyl)-1-ethylpyrrolidine C₇H₁₆N₂ Aminomethyl on pyrrolidine Antipsychotics, antivirals, enzyme inhibitors HPLC with pre-column derivatization [1,7]
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine C₉H₉BrN₂ Bromine on fused pyrrolopyridine Organic synthesis, R&D Not specified [3]
4-Bromo-5-(bromomethyl)-...pyrazol-3-one C₁₂H₁₀Br₂F₃N₂O Dual bromine on pyrazolone Synthetic intermediate LC/MS (m/z 381 [M+H]⁺) [5]
TC-1698 Not provided Bromomethyl-derived bicyclic amine High-affinity nicotinic receptor ligand Receptor binding assays [4]

Research Findings and Key Insights

  • Reactivity: The bromomethyl group in 2-(Bromomethyl)-1-ethylpyrrolidine offers superior leaving-group ability compared to aminomethyl analogs, making it more reactive in alkylation reactions .
  • Analytical Challenges: While 2-(aminomethyl)-1-ethylpyrrolidine benefits from established HPLC methods, brominated analogs may require alternative detection strategies (e.g., mass spectrometry) due to UV absorption differences .
  • Medicinal Chemistry : Brominated pyrrolidine derivatives show promise in targeting neurological receptors (e.g., α4β2 nicotinic receptors), though toxicity remains a concern .
  • Synthetic Utility : Bromomethyl-substituted heterocycles are pivotal in constructing complex architectures, such as fused rings (pyrrolopyridines) and bicyclic amines (TC-1698/1709) .

Biological Activity

2-(Bromomethyl)-1-ethylpyrrolidine is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a bromoethyl group. Its molecular formula is C6_6H12_{12}BrN, indicating the presence of a bromine atom adjacent to the nitrogen atom in the pyrrolidine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The unique structure of 2-(Bromomethyl)-1-ethylpyrrolidine allows for various chemical modifications, which can influence its biological activity. The presence of the bromoethyl group enhances its reactivity compared to other halogenated pyrrolidine derivatives, such as those with chlorine, iodine, or fluorine substituents.

Compound NameHalogenUnique Features
1-(2-Chloroethyl)-pyrrolidineChlorineSimilar structure but may exhibit different reactivity.
1-(2-Iodoethyl)-pyrrolidineIodineHigher reactivity due to larger atomic size of iodine.
1-(2-Fluoroethyl)-pyrrolidineFluorineMay have distinct biological activities due to fluorine's properties.

Antioxidant Properties

Research indicates that 2-(Bromomethyl)-1-ethylpyrrolidine exhibits potential antioxidant activity by scavenging reactive oxygen species (ROS). This property is critical in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory effects by modulating pro-inflammatory signaling pathways. Studies suggest that it could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.

Neuropharmacological Potential

Due to its influence on neurotransmitter systems, 2-(Bromomethyl)-1-ethylpyrrolidine has been investigated for possible neuropharmacological applications . It may interact with receptors involved in mood regulation and cognitive functions, suggesting potential uses in treating disorders such as depression and anxiety.

The precise mechanism of action for 2-(Bromomethyl)-1-ethylpyrrolidine involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate these pathways fully.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to 2-(Bromomethyl)-1-ethylpyrrolidine:

  • A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of related pyrrolidine derivatives as potential kinase inhibitors, highlighting the importance of structural modifications on biological activity .
  • Another investigation examined the antioxidant properties of halogenated pyrrolidines, demonstrating that brominated derivatives often exhibit enhanced scavenging activity compared to their chloro and iodo counterparts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.